molecular formula C8H8F2O B3347041 3,5-Difluoro-4-methylanisole CAS No. 1261478-94-7

3,5-Difluoro-4-methylanisole

Cat. No.: B3347041
CAS No.: 1261478-94-7
M. Wt: 158.14 g/mol
InChI Key: WQYFSXVVMFVCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-methylanisole is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one methoxy group . The InChI key for this compound is WQYFSXVVMFVCQH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.15 . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not found in the available resources.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylanisole is not clear as it is not a bioactive molecule. It’s important to note that mechanisms of action are typically discussed in the context of bioactive molecules, such as drugs or pesticides .

Safety and Hazards

While specific safety data for 3,5-Difluoro-4-methylanisole is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1,3-difluoro-5-methoxy-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYFSXVVMFVCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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